1-(喹啉-7-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

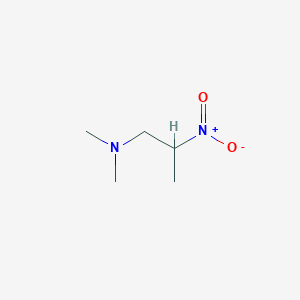

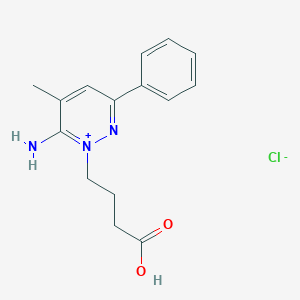

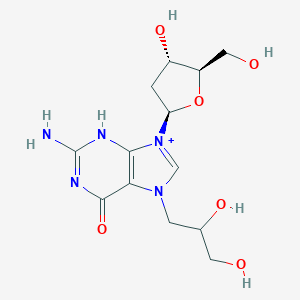

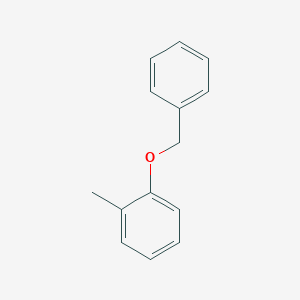

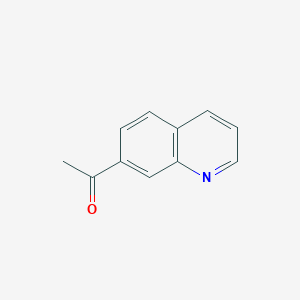

1-(Quinolin-7-yl)ethanone is a useful research chemical used in the stereoselective preparation of benzoxazolylhydrazones via condensation of hydrazinobenzoxazoles with heteroaryl ketones . It has a linear formula of C11H9NO .

Synthesis Analysis

Quinoline derivatives are synthesized through various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular weight of 1-(Quinolin-7-yl)ethanone is 171.20 .Chemical Reactions Analysis

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

1-(Quinolin-7-yl)ethanone has a melting point of 76-78°C .科学研究应用

Medicinal Chemistry

Quinoline, the core structure of “1-(Quinolin-7-yl)ethanone”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds .

Industrial Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Anticancer Activity

Quinoline derivatives have shown potential anticancer activities . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Antioxidant Activity

Quinoline derivatives have also demonstrated antioxidant activities . This makes them valuable in the development of drugs that combat oxidative stress-related diseases .

Anti-Inflammatory Activity

Quinoline-based compounds have been found to exhibit anti-inflammatory properties . This makes them potential candidates for the development of anti-inflammatory drugs .

Antimalarial Activity

Quinoline and its derivatives have shown anti-plasmodial activities , making them significant in the research and development of antimalarial drugs .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activities . This opens up new avenues for the development of treatments for COVID-19 .

Antituberculosis Activity

Quinoline-based compounds have demonstrated antituberculosis activities . This makes them valuable in the research and development of drugs to combat tuberculosis .

作用机制

Target of Action

Quinoline-based compounds are known to interact with a variety of biological targets due to their prevalence in natural products and pharmacologically useful compounds .

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline and its derivatives are known to influence a wide range of biological and pharmacological activities .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives can vary widely depending on their specific chemical structure .

Result of Action

Quinoline derivatives are known to have a broad range of biological activities, which can result in various cellular effects .

Action Environment

The activity of quinoline derivatives can be influenced by various factors, including ph, temperature, and the presence of other molecules .

安全和危害

It is recommended to avoid breathing mist, gas, or vapors of 1-(Quinolin-7-yl)ethanone. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future direction of 1-(Quinolin-7-yl)ethanone could be in the development of new molecules containing this nucleus for various therapeutic applications .

属性

IUPAC Name |

1-quinolin-7-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJFYBIYSURMOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC=N2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。